molecular formula C26H16Cl2N2O4 B14920158 2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B14920158
M. Wt: 491.3 g/mol
InChI Key: SNSWFDSKQHFOJZ-UHFFFAOYSA-N
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Description

2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, which is a fused ring system containing both benzene and pyridine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrroloquinoline moiety, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the pyrroloquinoline moiety.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: The compound may interfere with key pathways in microbial and cancer cells, leading to inhibition of growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Benzyl Esters: Compounds such as benzyl benzoate, which is used as a medication and insect repellent.

Uniqueness

2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H16Cl2N2O4

Molecular Weight

491.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C26H16Cl2N2O4/c1-14-22-23(19-7-2-3-8-21(19)29-14)25(32)30(24(22)31)18-6-4-5-15(11-18)26(33)34-13-16-9-10-17(27)12-20(16)28/h2-12H,13H2,1H3

InChI Key

SNSWFDSKQHFOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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